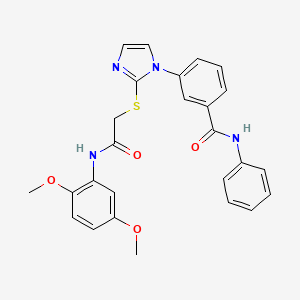
3-(2-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a phenyl group, an amide group, and a thioether group. It also contains a 2,5-dimethoxyphenyl group, which is a common motif in many biologically active compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Without specific experimental data, it’s difficult to provide a detailed analysis of these properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Evaluation
- Synthesis and Antimicrobial Evaluation : Compounds similar to the one , like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, have been synthesized and evaluated for their antimicrobial properties. These compounds showed potential in biological evaluation and molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Activity
- Antitumor Activity : Derivatives bearing heterocyclic rings, similar to the compound , have been synthesized and tested for antitumor activity. Some of these compounds showed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Anticancer Effects and Molecular Docking Studies
- Anticancer Effects and Molecular Docking Studies : Compounds with structures related to the queried compound have been synthesized and their anticancer activity has been evaluated. Molecular docking studies suggest that some of these compounds have potential as chemotherapeutic agents (Laxminarayana et al., 2021).
Antibacterial Agents
- Antibacterial Agents : Analogues of benzamide, which share structural similarities with the queried compound, have been designed and synthesized. Some of these compounds displayed promising antibacterial activity, particularly against specific bacterial strains (Palkar et al., 2017).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is typically determined through biological testing and is highly dependent on the compound’s structure and properties. Without specific studies on this compound, it’s challenging to predict its mechanism of action .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its reactivity. Proper handling and disposal procedures would be determined based on these factors. Without specific safety data for this compound, it’s challenging to provide detailed safety and hazard information .
Zukünftige Richtungen
The future research directions for this compound would depend on its properties and potential applications. These could include further studies to fully elucidate its physical and chemical properties, investigations into its biological activity, and development of synthesis methods for its production .
Eigenschaften
IUPAC Name |
3-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-21-11-12-23(34-2)22(16-21)29-24(31)17-35-26-27-13-14-30(26)20-10-6-7-18(15-20)25(32)28-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,32)(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTDXKBZMKSIRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-5-((2-hydroxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2416584.png)
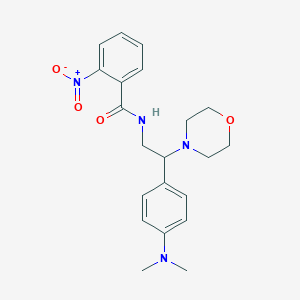
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2416589.png)

![N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2416592.png)
![2-{[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B2416593.png)
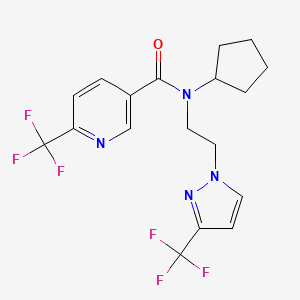

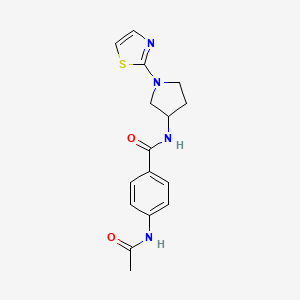

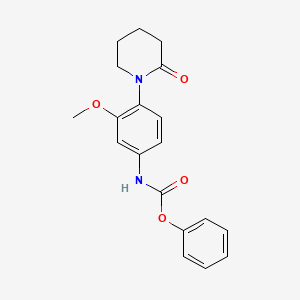
![N-[(2,6-Difluorophenyl)methyl]-2-methoxyacetamide](/img/structure/B2416599.png)
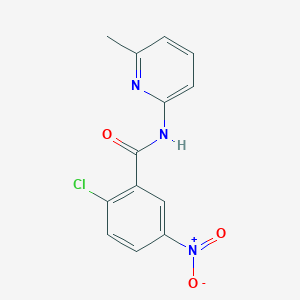
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanol;hydrochloride](/img/structure/B2416604.png)